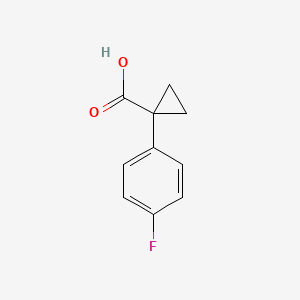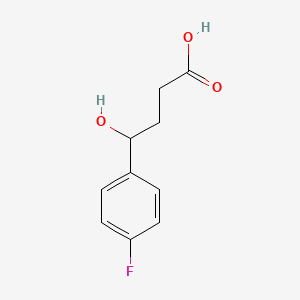
4-(4-氟苯基)-4-羟基丁酸
描述
4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid is a chemical compound that is structurally related to butyric acid, a short-chain fatty acid. It is characterized by the presence of a fluorine atom and a phenyl group attached to the butyric acid backbone. This compound is of interest due to its potential applications in pharmaceuticals and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of fluorinated butyric acids, such as 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid, involves the derivatization of metabolites through the incorporation of fluorine. This modification often changes the bioactivity of the compound and can enhance detection and analysis capabilities. For instance, 4-Fluoro-3-hydroxybutyric acid, a related compound, is synthesized from epoxy ester precursors using ring opening by triethylamine trihydrofluoride, demonstrating a method that could potentially be adapted for the synthesis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid .
Molecular Structure Analysis
The molecular structure of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid is not directly discussed in the provided papers. However, the structure of related compounds suggests that the presence of the fluorine atom and the phenyl group could significantly influence the compound's electronic effects and hydrogen-bonding characteristics, which are important for its biological activity and interaction with other molecules .
Chemical Reactions Analysis
The chemical reactivity of fluorinated butyric acids can be inferred from studies on similar compounds. For example, the sulfonation process has been used to remove undesired isomers of 4,4-bis(4-fluorophenyl) butanoic acid, indicating that selective reactions can be employed to purify or modify such compounds . Additionally, the protonation of azo and amino groups in related compounds has been shown to cause significant spectral changes, which could be relevant for the development of pH sensors and other applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid can be extrapolated from the properties of structurally similar compounds. The introduction of fluorine into the butyric acid scaffold is known to alter the compound's bioactivity and can be used to facilitate detection by techniques such as NMR spectroscopy. The gradual pH-dependent decarboxylation of related fluorinated butyric acids has been observed, which could be an important consideration for the stability and storage of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid .
科学研究应用
药物中间体合成
- 4-(4-氟苯基)-4-羟基丁酸在药物化合物合成中起着重要作用。例如,它用于合成肾素转化酶抑制剂,这对治疗高血压等疾病至关重要(Li Li, 2003)。同样,它用于制备其他药物中间体,提高各种药物的生产效率(H. Fan, 1990)。
化学合成与研究
- 这种化合物在化学研究中发挥作用,特别是在有机合成领域。例如,它参与烯烃的选择性氟功能化反应,表明它在有机分子中引入氟原子方面的重要性(S. Stavber et al., 1995)。此外,它用于合成各种衍生物,如3-羟基-3-环己基丁酸,这些衍生物被探索其在胆固醇和脂肪酸合成抑制中的潜力(G. Carganico et al., 1983)。
氟化合物开发
- 在氟化合物的开发中,4-(4-氟苯基)-4-羟基丁酸至关重要。这些氟化衍生物通常用于核磁共振或正电子发射断层扫描,增强对人体代谢物的检测和分析(S. Mattingly et al., 2019)。
先进材料合成
- 这种化合物有助于先进材料的合成。例如,它用于制备热致液晶聚酯和其他基于聚合物的材料,这些材料在各种工业应用中至关重要(H. Kricheldorf and J. Engelhardt, 1990)。此外,它被探索用于治疗疾病如乳腺癌,展示了其在医学应用中的多功能性(D. Miles et al., 1958)。
半导体和太阳能电池研究
- 4-(4-氟苯基)-4-羟基丁酸的衍生物在半导体和太阳能电池研究中作为界面层材料使用,显著影响这些器件的效率和性能(Hyosung Choi et al., 2013)。
光谱学和传感应用
- 这种化合物及其衍生物在光谱学和传感中找到应用,特别是在pH传感器中。它们独特的性质使其在不同条件下的电子光谱发生显著变化,使其在传感应用的基础界面材料中具有重要价值(Zhao et al., 2000)。
光学活性化合物合成
- 光学活性化合物的合成,这些化合物在酶抑制剂中起着关键作用,也利用了这种化学物质。它在酶抑制剂的开发中发挥作用,突显了它在药物研究中的重要性(Takayuki Suzuki等,2005)。
属性
IUPAC Name |
4-(4-fluorophenyl)-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBOSSRBVANWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

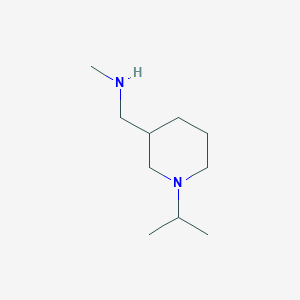
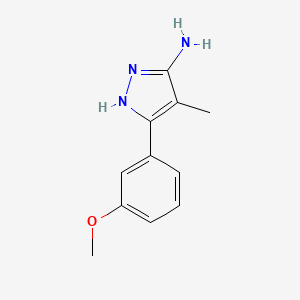
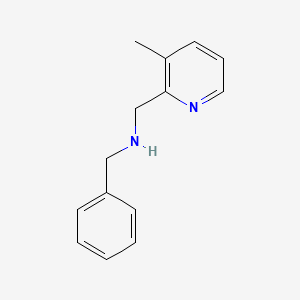
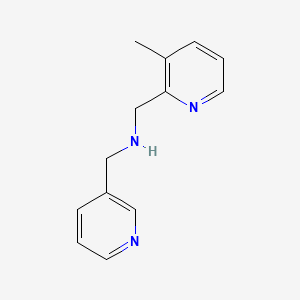

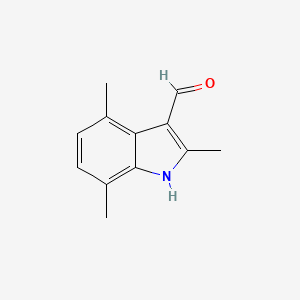


![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)




